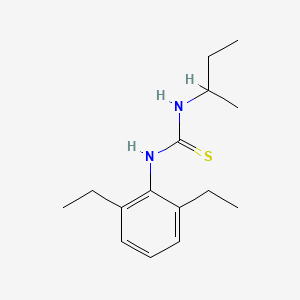

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea

Description

Properties

IUPAC Name |

1-butan-2-yl-3-(2,6-diethylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2S/c1-5-11(4)16-15(18)17-14-12(6-2)9-8-10-13(14)7-3/h8-11H,5-7H2,1-4H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRARWXEFNZPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=S)NC(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea typically involves the reaction of 2,6-diethylphenyl isothiocyanate with butan-2-amine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Cyclization Reactions

The thiourea moiety participates in heterocyclization with electrophilic reagents:

Reaction with α-Bromoacetophenone

Under basic conditions (Et₃N, CH₂Cl₂), the compound reacts with α-bromoacetophenone to form 4-phenyl-1,3-thiazol-2(3H)-imine derivatives via nucleophilic substitution (Scheme 1) .

Reaction Conditions

-

Solvent: Dichloromethane

-

Base: Triethylamine

-

Temperature: Room temperature

-

Yield: 75–85%

Product

Cyclocondensation with DMAD

Reaction with dimethyl acetylenedicarboxylate (DMAD) in acetic acid produces 3,4-dihydro-2H-1,3-thiazine-6-carboxylate (Scheme 2) .

Reaction Conditions

-

Solvent: Acetic acid

-

Temperature: Reflux (110°C)

-

Yield: 60–70%

Product

-

Methyl 2-(2,6-diethylphenylcarbamoyl)-4-oxo-3-(butan-2-yl)-3,4-dihydro-2H-1,3-thiazine-6-carboxylate .

Metal Coordination and Complexation

The thiourea acts as a bidentate ligand, coordinating through sulfur and nitrogen atoms (Table 1) .

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(II)Cl₂ | [Cu(L)₂Cl₂] | Catalysis (C–N bond formation) |

| Pd(II) acetate | [Pd(L)(OAc)₂] | Suzuki-Miyaura coupling |

Key Observations

-

Cu(I) complexes promote desulfurization to form tetrazoles under ultrasonic conditions .

-

Pd(II) complexes show catalytic activity in cross-coupling reactions (TOF up to 1,200 h⁻¹) .

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in DMF yields S-alkylated products (Scheme 3) .

Reaction Conditions

-

Base: K₂CO₃

-

Solvent: DMF

-

Yield: 80–90%

Product

Acylation

Treatment with acetyl chloride forms N-acetylated derivatives (Scheme 4) .

Reaction Conditions

-

Solvent: CH₂Cl₂

-

Catalyst: Pyridine

-

Yield: 70–75%

Stability and Tautomerism

The compound exists in thione–thiol equilibrium in solution, with the thione form predominating (97:3 ratio) . IR spectroscopy reveals ν(C=S) at 1,250 cm⁻¹ and ν(N–H) at 3,300 cm⁻¹ .

Scientific Research Applications

Synthesis of 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea

The synthesis of this thiourea derivative typically involves the reaction of isocyanates with thiols or amines in organic solvents. The general reaction can be summarized as follows:Where R represents the butan-2-yl group and R' represents the 2,6-diethylphenyl group. The reaction conditions and purification methods influence the yield and purity of the final product.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiourea derivatives, including this compound. Research indicates that this compound exhibits notable activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 40 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents against resistant strains .

Anticancer Properties

Thioureas have also been investigated for their anticancer potential. Studies have demonstrated that certain thiourea derivatives can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, compounds similar to this compound have shown promising results in preclinical trials against various cancer cell lines .

Herbicidal Activity

Thiourea derivatives have been explored for their herbicidal properties. Research indicates that compounds like this compound can inhibit the growth of certain weed species without affecting crop plants. This selective herbicidal activity is attributed to their ability to interfere with specific metabolic pathways in plants .

Plant Growth Regulators

Additionally, thioureas are being investigated as plant growth regulators. They can enhance root development and increase resistance to environmental stressors in crops. This application is particularly valuable in sustainable agriculture practices .

Case Study 1: Antimicrobial Efficacy Evaluation

A study evaluated the antimicrobial efficacy of various thiourea derivatives, including this compound, against clinical isolates of resistant bacteria. The results indicated that this compound exhibited a significant zone of inhibition compared to standard antibiotics like ceftriaxone.

Case Study 2: Herbicidal Activity Assessment

In an agricultural trial, the herbicidal activity of this compound was assessed on common weed species in maize fields. The compound demonstrated effective control over weed growth while promoting maize yield, indicating its potential utility as a selective herbicide.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound may also interfere with cellular pathways by modulating the function of key biomolecules.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Features and Substituent Effects

The substituents on thiourea derivatives critically determine their chemical reactivity, molecular conformation, and biological interactions. Below is a comparative analysis of key structural analogs:

- In contrast, the butan-2-yl group offers flexibility, enhancing adaptability in molecular interactions.

- Planarity and Hydrogen Bonding : Like 1-(4-acetylphenyl)-3-butyrylthiourea , the target compound may exhibit planarity and intramolecular hydrogen bonding (e.g., N–H⋯S or N–H⋯O), stabilizing its conformation and influencing solubility.

Fungicidal Activity

- The pyrazole-containing derivative N-[2,6-diethylphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide showed low fungicidal efficacy against Boryospuaeria berengeriana, suggesting that bulky substituents like pyrazole may hinder target binding .

- Inference for Target Compound : The butan-2-yl group’s smaller size compared to pyrazole might improve binding to fungal enzymes, though experimental validation is needed.

Metal-Chelating Properties

- N,N′-Bis(2,6-diethylphenyl)thiourea forms stable complexes with divalent metals (Co, Ni, Pd, Zn) due to its symmetrical structure and sulfur donor atom . The target compound’s asymmetrical substitution may reduce metal-binding efficiency but enable selective interactions.

Drug-Likeness and Computational Studies

Biological Activity

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea is a thiourea derivative that has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its synthesis, biological applications, and mechanisms of action, supported by data tables and case studies.

This compound can be synthesized through the reaction of isothiocyanates with amines. The compound's structure features a thiourea functional group, which is known for its ability to engage in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. In a study comparing its efficacy to standard antibiotics, it demonstrated comparable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 24 | Tetracycline | 20 |

| S. aureus | 22 | Ceftriaxone | 25 |

These results indicate that this compound could be a potential candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. It exhibited a strong reducing potential with an IC50 value of 52 µg/mL, indicating its effectiveness in neutralizing free radicals.

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 52 |

| ABTS Radical Scavenging | 45 |

These findings suggest that the compound could play a role in preventing oxidative stress-related diseases .

3. Anticancer Activity

Research has indicated that this thiourea derivative possesses anticancer properties. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, with IC50 values ranging from 7 to 20 µM across different types of cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Prostate Cancer (PC-3) | 12 |

| Pancreatic Cancer (PANC-1) | 10 |

The mechanism of action appears to involve the modulation of signaling pathways associated with cancer progression, potentially limiting angiogenesis and cellular proliferation .

4. Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, this compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 10 µg/mL, it exhibited an inhibition rate of up to 78% for TNF-α compared to control treatments.

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets:

- Enzyme Inhibition : The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity.

- Cellular Pathway Modulation : By interacting with key biomolecules, it may disrupt cellular signaling pathways involved in inflammation and cancer progression.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study tested various thiourea derivatives against clinical isolates and found that compounds similar to this compound had significant antibacterial activity exceeding that of conventional antibiotics .

- Cancer Research : In a comparative study on anticancer agents, this compound showed promising results against multiple cancer cell lines, suggesting further exploration in preclinical models .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea, and how can reaction conditions be optimized?

The synthesis of thiourea derivatives typically involves reacting isothiocyanates with amines under controlled conditions. For sterically hindered analogs like this compound, use equimolar ratios of 2,6-diethylphenylamine and butan-2-yl isothiocyanate in a polar aprotic solvent (e.g., acetonitrile or 1,4-dioxane) at room temperature. Prolonged reaction times (12–24 hours) ensure complete conversion . Purification via recrystallization or column chromatography is advised to isolate the product. Monitoring by thin-layer chromatography (TLC) or NMR spectroscopy can confirm reaction progress.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. The thiourea group (-N-C=S) typically shows signals near δ 10–12 ppm for NH protons .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding). For example, analogous thioureas exhibit planar thiourea cores with dihedral angles <10° between aromatic rings .

- IR Spectroscopy : Confirm the presence of C=S (∼1250–1050 cm) and N-H (∼3300–3200 cm) stretches.

Advanced Research Questions

Q. How can steric effects of the 2,6-diethylphenyl group influence coordination chemistry with transition metals?

The bulky 2,6-diethylphenyl group imposes steric constraints, limiting metal coordination to monodentate or bridging modes. To study this:

- Experimental Design : React the thiourea ligand with metal halides (e.g., CoCl, NiBr) in acetonitrile under inert conditions. Monitor stoichiometry (e.g., 2:1 ligand-to-metal ratio) to favor monomeric complexes .

- Characterization : Use single-crystal X-ray diffraction to determine coordination geometry (e.g., tetrahedral vs. square planar) and compare bond lengths/angles with less hindered analogs. Electron paramagnetic resonance (EPR) can probe electronic environments in paramagnetic complexes .

Q. What strategies resolve contradictions in crystallographic data, such as hydrogen bonding inconsistencies?

Contradictions may arise from polymorphism or dynamic disorder. Mitigation approaches:

- Data Collection : Use high-resolution (<1.0 Å) synchrotron X-ray data to reduce noise.

- Validation Tools : Cross-reference with the Cambridge Structural Database (CSD) to identify common packing motifs in thiourea derivatives .

- Computational Modeling : Density functional theory (DFT) optimizations can validate hydrogen bond geometries (e.g., S···H-N distances) against experimental data .

Q. How can researchers evaluate the biological activity of this compound, and what assays are most informative?

While direct data for this compound is limited, structurally similar thioureas exhibit antibacterial, anticancer, and enzyme-inhibitory properties. Recommended assays:

- In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for anti-Alzheimer potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.